molecular formula C9H16ClNO B2432241 7-Aminospiro[3.5]nonan-1-one hydrochloride CAS No. 2551115-31-0

7-Aminospiro[3.5]nonan-1-one hydrochloride

Cat. No.: B2432241
CAS No.: 2551115-31-0
M. Wt: 189.68
InChI Key: PFHLWWVJAPFMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Aminospiro[3.5]nonan-1-one hydrochloride is a chemical compound with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

7-Aminospiro[3.5]nonan-1-one hydrochloride is utilized in several scientific research fields:

Safety and Hazards

The safety information for 7-Aminospiro[3.5]nonan-3-one;hydrochloride indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation respectively. The precautionary statements include measures to take in case of exposure or if specific incidents occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminospiro[35]nonan-1-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of 7-Aminospiro[3.5]nonan-1-one hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Aminospiro[3.5]nonan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 7-Aminospiro[3.5]nonan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    7-Aminospiro[3.5]nonan-1-one: The free base form of the compound.

    7-Aminospiro[3.5]nonan-1-one acetate: An ester derivative with different solubility and reactivity properties.

    7-Aminospiro[3.5]nonan-1-one sulfate: A sulfate salt with distinct chemical behavior.

Uniqueness

7-Aminospiro[3.5]nonan-1-one hydrochloride is unique due to its spiro structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable in various research applications, particularly in the design of novel compounds with desired biological activities .

Properties

IUPAC Name

7-aminospiro[3.5]nonan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c10-7-1-4-9(5-2-7)6-3-8(9)11;/h7H,1-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHLWWVJAPFMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)CCC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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